2-Bromo-5-fluorophenylboronic acid pinacol ester
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Overview
Description
2-Bromo-5-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-5-fluorophenylboronic acid pinacol ester are the carbon-carbon bond formations in organic compounds . This compound is a type of boronic ester, which are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . The kinetics of this reaction is dependent on the substituents in the aromatic ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of the boronic ester moiety into other functional groups . These transformations can lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is considerably accelerated at physiological pH, which can affect the compound’s bioavailability .
Result of Action
The result of the compound’s action is the formation of new bonds in organic compounds . This can lead to the synthesis of a wide range of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of the protodeboronation reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar conditions as those in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene) are commonly used.
Protodeboronation: Bases such as NaOH or acids like HCl are used under mild conditions.
Major Products Formed
Scientific Research Applications
2-Bromo-5-fluorophenylboronic acid pinacol ester has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-5-fluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules where precise control over reactivity and selectivity is required .
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDZNRHJOPVNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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